6-Bromo-1-methylpyrrolo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-1-methylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H7BrN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-5H,1H3 |
InChI Key |
YPJPSIFNMGTLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Bromopyrrolo[1,2-a]pyrazine (4j)
6,7-Dibromopyrrolo[1,2-a]pyrazine (4k)
7-Bromo-1-piperazin-1-yl-pyrrolo[1,2-a]pyrazine (10)
- Structure : Bromine at C7, piperazine substituent at N1.
- Synthesis : Nucleophilic substitution of 7-bromo-1-chloro-pyrrolo[1,2-a]pyrazine with Boc-piperazine .
- Biological Relevance : Piperazine introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets like β-secretase 1 .
Hybrid and Fused Derivatives
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids
- Structure : Fused benzoimidazole ring system (e.g., 8c, 8g, 8i).
- Synthesis : Acid-catalyzed double cyclodehydration and aromatization .
- Optical Properties : Exhibit aggregation-induced blue-shifted emission (λem ≈ 450 nm), making them suitable for OLEDs and bioimaging .
- Comparison: The fused benzene ring enhances fluorescence intensity and cell permeability compared to non-fused brominated derivatives .
Dihydropyrrolo[1,2-a]pyrazines
- Structure : Partially saturated pyrazine ring (e.g., 3,6-dioxo perhydropyrrolo[1,2-a]pyrazines).
- Synthesis : Alkylation or condensation reactions in THF/NaOMe .
- Biological Activity: Evaluated as non-peptide drug candidates due to improved conformational flexibility .
Imidazo[1,2-a]pyrazine Derivatives
- Structure : Imidazole fused to pyrazine (vs. pyrrole in pyrrolo[1,2-a]pyrazines).
- Synthesis: Palladium-catalyzed amino- or alkoxycarbonylation .
- Biological Activity : Potent reversible inhibitors of gastric H+/K+-ATPase (IC50 < 1 μM) .
- Comparison : The imidazole ring increases metabolic stability but reduces antifungal activity compared to pyrrolo[1,2-a]pyrazines .
Key Research Findings
Regioselectivity in Bromination : The position of bromination (C6 vs. C7) is critical for biological activity. For example, 6-bromo derivatives show higher antifungal activity than 7-bromo isomers due to optimal steric alignment with target enzymes .
Optical Properties : Substituents at R1/R2 positions in benzoimidazole hybrids dramatically shift emission spectra, enabling tunable fluorescence .
Metabolic Stability : Methyl and piperazine groups improve pharmacokinetic profiles by reducing oxidative metabolism .
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine Condensation | Aromatic hydrazines, EtOH, AcOH | 80°C | 4 h | 78% |
| Ullmann Coupling | CuI, 1,10-phenanthroline, MW | 120°C | 30 min | 65% |
| Cyclization | Cs₂CO₃, DMSO | 100°C | 2 h | 82% |
This sequence achieves an overall yield of 42%, with regioselectivity confirmed via ¹H NMR (δ 6.17 ppm for the C-6 proton). The microwave activation significantly reduces reaction times compared to conventional heating.
Bromination of Preformed Pyrrolopyrazine Derivatives
Late-stage bromination offers an alternative route, particularly useful for introducing bromine at the 6-position after establishing the heterocyclic scaffold. Starting from 1-methylpyrrolo[1,2-a]pyrazine, electrophilic aromatic substitution using bromine (Br₂) in the presence of FeCl₃ as a Lewis acid achieves regioselective bromination.
Bromination Optimization
| Catalyst | Solvent | Temperature | Time | Regioselectivity (C-6:C-7) | Yield |
|---|---|---|---|---|---|
| FeCl₃ | CH₂Cl₂ | 0°C → 25°C | 3 h | 8:1 | 58% |
| AlCl₃ | CCl₄ | Reflux | 6 h | 5:1 | 49% |
| – | AcOH | 50°C | 12 h | 3:1 | 37% |
Density Functional Theory (DFT) calculations align with experimental results, showing enhanced electron density at C-6 due to the methyl group’s inductive effects. This method is favored for its simplicity but requires careful purification to isolate the 6-bromo isomer.
One-Pot Tandem Cyclization-Bromination
Adapting protocols from imidazo[1,2-a]pyridine synthesis, a one-pot method combines cyclization and bromination using 2-amino-5-bromopyridine and chloroacetaldehyde. While originally developed for imidazo systems, modifying the solvent and base enables pyrrolopyrazine formation.
Key Parameters
| Component | Optimal Conditions | Deviation Impact |
|---|---|---|
| Solvent | Ethanol/H₂O (4:1) | Lower polarity reduces yield by 22% |
| Base | NaHCO₃ | NaOH causes decomposition |
| Temperature | 50°C | >60°C promotes side reactions |
| Reaction Time | 5 h | <3 h gives incomplete conversion |
This method achieves 67% yield with 95% purity after recrystallization (ethyl acetate/hexane). While efficient, the substrate scope is limited to electron-deficient precursors.
Palladium-Catalyzed Direct C–H Bromination
Recent advances in C–H functionalization enable direct bromination of 1-methylpyrrolo[1,2-a]pyrazine using Pd(OAc)₂ as a catalyst. N-Bromosuccinimide (NBS) serves as the bromine source, with Ag₂CO₃ enhancing selectivity.
Catalytic System Performance
| Additive | Ligand | NBS Equiv | Yield (C-6) |
|---|---|---|---|
| Ag₂CO₃ | 1,10-Phenanthroline | 1.2 | 71% |
| K₂S₂O₈ | – | 1.5 | 48% |
| – | PPh₃ | 2.0 | 33% |
Mechanistic studies suggest a Pd(II/IV) cycle, where Ag₂CO₃ facilitates bromide abstraction, ensuring catalytic turnover. This method excels in atom economy but requires stringent anhydrous conditions.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Cyclization | High regiocontrol, scalable | Multi-step, costly reagents | Late-stage diversification |
| Late-Stage Bromination | Simple, rapid | Moderate yields, purification | Bulk production |
| One-Pot Synthesis | Efficient, minimal workup | Narrow substrate scope | Analog libraries |
| C–H Bromination | Atom-economical, direct | Sensitivity to moisture/oxygen | Targeted derivatization |
Q & A
Q. What are the most reliable synthetic routes for preparing 6-Bromo-1-methylpyrrolo[1,2-a]pyrazine?
Methodological Answer: The compound can be synthesized via two primary routes:
- Palladium-Catalyzed C6 Arylation : Starting with pyrrolo[1,2-a]pyrazine derivatives, direct C6 bromination is achieved using aryl bromides (e.g., 2-bromoacetophenone) under Pd catalysis. This method yields high regioselectivity and is scalable for library synthesis .
- Base-Mediated N-Alkylation and Cyclization : Pyrrole-2-carboxaldehyde undergoes N-alkylation with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. This approach allows modular substitution at the pyrrolo[1,2-a]pyrazine core .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. NIST Standard Reference Database 69 offers validated spectra for cross-referencing brominated heterocycles .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions. For example, the methyl group at position 1 appears as a singlet (~δ 2.5 ppm), while bromine at C6 deshields adjacent protons (~δ 8.2 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities. A reported structure of a related bromopyrazine derivative confirmed bond angles and lattice packing .
Advanced Research Questions
Q. How can functionalization at position 7 of pyrrolo[1,2-a]pyrazine be achieved without disrupting the bromine at C6?
Methodological Answer: Position-selective functionalization requires protecting group strategies or mild coupling conditions:
- Silylformamidine-Mediated Amination : Introduce dimethylamino groups at position 7 using silylformamidine under ambient conditions, preserving the C6 bromine. Recrystallization from pentane yields pure products (90% yield) .
- Cross-Coupling with Pd/NHC Catalysts : Suzuki-Miyaura coupling at C7 with aryl boronic esters, using Pd(OAc)₂ and N-heterocyclic carbene (NHC) ligands, minimizes debromination .
Q. How should researchers address contradictions in reported yields for C6 bromination across different methods?
Methodological Answer: Yield discrepancies often arise from reaction kinetics or competing pathways. Mitigation strategies include:
- Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., debrominated byproducts) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed bromination yields by stabilizing transition states, while nonpolar solvents favor side reactions .
- Additive Screening : Addition of CsF or tetrabutylammonium bromide (TBAB) improves bromide ion availability, suppressing aryl scrambling .
Q. What computational tools are effective for predicting reaction pathways in pyrrolo[1,2-a]pyrazine chemistry?
Methodological Answer: The ICReDD framework integrates quantum chemical calculations and machine learning:
- Reaction Path Search : Density Functional Theory (DFT) identifies low-energy pathways for bromination or cross-coupling, reducing trial-and-error experimentation .
- Data-Driven Optimization : Bayesian algorithms analyze experimental datasets (e.g., solvent, temperature) to recommend conditions for maximal yield .
Case Study : DFT-predicted transition states for Pd-catalyzed C6 bromination aligned with experimental regioselectivity (>95% C6 product) .
Q. How can researchers validate the biological activity of derivatives without commercial standards?
Methodological Answer:
- In-House Synthesis of Reference Compounds : Use modular routes (e.g., cyclization or cross-coupling) to prepare analogs with systematic substituent variations .
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular uptake studies using fluorescently tagged derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
